REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:13](C([O-])=O)[C:14]([O:16]CC)=[O:15])[CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[Na+]>>[CH3:1][CH:2]([CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:13][C:14]([OH:16])=[O:15] |f:1.2|
|
Name
|
ethyl 2-(1,3-dimethyldecyl)malonate
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
CC(CC(CCCCCCC)C)C(C(=O)OCC)C(=O)[O-]
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
TEMPERATURE
|
Details
|
with heating for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Then, the resulting ethanol therein was distilled off in one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
A 56% by weight aqueous sulfuric acid solution (93 g) was added
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
TEMPERATURE
|
Details
|
with heating for 30 hours
|
Duration
|
30 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with tetrahydrofuran
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with an aqueous saturated sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The concentrate thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CC(CCCCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0944 mol | |
AMOUNT: MASS | 21.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |